2-Chloro-1,4-bis(trichlorométhyl)benzène

Vue d'ensemble

Description

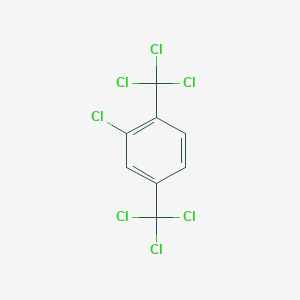

2-Chloro-1,4-bis(trichloromethyl)benzene is an organic compound with the molecular formula C8H4Cl6. It is a white solid that is prepared industrially by chlorination of para-xylene . This compound is known for its applications in various chemical reactions and industrial processes.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

- Reagent in Chemical Reactions: 2-Chloro-1,4-bis(trichloromethyl)benzene is primarily used as a reagent in organic synthesis. It plays a crucial role in the preparation of terephthaloyl chloride from terephthalic acid, which is a precursor for various polymers.

- Production of High-Performance Materials: Its ability to form strong bonds with other molecules makes it valuable in creating materials that require high strength and resistance to heat .

2. Biological Research:

- Chemical Probes: The compound has been investigated for its potential use as a chemical probe in biological assays. Its reactivity allows it to interact with biological molecules, providing insights into biochemical pathways.

- Therapeutic Applications: While specific medical uses are still under exploration, its structural properties suggest potential applications in developing therapeutic agents.

3. Industrial Applications:

- Production of Polymers: The compound is utilized in the industrial synthesis of polymers that exhibit high durability and thermal stability. This includes applications in coatings, adhesives, and composite materials .

- Intermediate for Herbicides: It serves as an intermediate in the production of various herbicides, thus playing a role in agricultural chemistry .

Case Studies and Research Findings

Mécanisme D'action

. The primary targets of this compound are not explicitly mentioned in the available literature.

Mode of Action

It is known to react with terephthalic acid to give terephthaloyl chloride , which is a precursor to Kevlar, a heat-resistant and strong synthetic fiber .

Biochemical Pathways

Its reaction with terephthalic acid to produce terephthaloyl chloride suggests it may play a role in the synthesis of high-strength materials .

Result of Action

Its ability to react with terephthalic acid to produce terephthaloyl chloride, a precursor to kevlar, suggests it may contribute to the production of high-strength, heat-resistant materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chlorination of Para-xylene: The primary method for synthesizing 2-Chloro-1,4-bis(trichloromethyl)benzene involves the chlorination of para-xylene.

Reaction with Sodium Hypochlorite: Another method involves the reaction of 1,4-bis(trichloromethyl)benzene with sodium hypochlorite (NaOCl) under alkaline conditions.

Industrial Production Methods: Industrial production of 2-Chloro-1,4-bis(trichloromethyl)benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants and products .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 2-Chloro-1,4-bis(trichloromethyl)benzene can undergo oxidation reactions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Formation of terephthaloyl chloride, a precursor to Kevlar.

Reduction: Formation of partially chlorinated benzene derivatives.

Substitution: Formation of substituted benzene derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

1,4-Bis(trichloromethyl)benzene: Similar in structure but lacks the chlorine atom at the 2-position.

Benzotrichloride: Another trichloromethyl-substituted benzene derivative with different reactivity and applications.

Uniqueness: 2-Chloro-1,4-bis(trichloromethyl)benzene is unique due to the presence of both trichloromethyl and chlorine substituents, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in specific industrial and research applications .

Activité Biologique

2-Chloro-1,4-bis(trichloromethyl)benzene, also known as hexachloroparaxylene (HCP), is a chlorinated aromatic compound with significant industrial applications. Its structure comprises a benzene ring with two trichloromethyl groups and one chlorine substituent, which contributes to its biological activity and toxicity. This article reviews the biological activity of HCP, including its toxicological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₈H₄Cl₆

- Molecular Weight: 312.835 g/mol

- Density: 1.628 g/cm³

- Boiling Point: 312 °C

- Melting Point: 106-110 °C

- Flash Point: 153 °C

Acute Toxicity

HCP is classified as a corrosive substance with potential acute toxicity. The risk phrases associated with HCP indicate that it can cause burns upon contact with skin and is harmful if ingested or inhaled .

Carcinogenicity and Mutagenicity

Research indicates that HCP exhibits carcinogenic properties. A study by Kabaloev et al. (1968) explored its effects in animal models, suggesting a correlation between exposure to HCP and the development of neoplasms in swine . Furthermore, HCP's structural similarity to other chlorinated compounds raises concerns regarding its mutagenic potential.

The biological activity of HCP can be attributed to its interaction with cellular components and biochemical pathways:

- Enzyme Inhibition: HCP may inhibit key enzymes involved in detoxification processes, leading to the accumulation of toxic metabolites.

- Oxidative Stress: Exposure to HCP has been linked to increased oxidative stress in cells, resulting in cellular damage and apoptosis.

- Endocrine Disruption: Some studies suggest that HCP may disrupt endocrine functions, potentially affecting reproductive health and developmental processes.

Study on Swine

A notable study conducted by Kabaloev et al. (1968) investigated the effects of HCP on swine infected with Fasciola hepatica. The administration of HCP resulted in significant changes in liver function and histopathology, implicating its role as a hepatotoxic agent .

Human Exposure Cases

Reports of occupational exposure to HCP have highlighted its potential health risks. Workers in industries utilizing chlorinated compounds have exhibited symptoms ranging from respiratory issues to skin lesions, underscoring the need for stringent safety measures .

Research Findings

Propriétés

IUPAC Name |

2-chloro-1,4-bis(trichloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl7/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRUNMMSCQPLOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90908647 | |

| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10388-10-0 | |

| Record name | NSC146404 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1,4-bis(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90908647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BIS(TRICHLOROMETHYL)-2-CHLOROBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.